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molecular formula C9H11NO3 B8700522 Methyl 5-methoxy-6-methylpicolinate

Methyl 5-methoxy-6-methylpicolinate

Cat. No. B8700522
M. Wt: 181.19 g/mol
InChI Key: KNHDIULGDLMXFQ-UHFFFAOYSA-N
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Patent
US09365588B2

Procedure details

A pressure vessel charged with 6-bromo-3-methoxy-2-methyl-pyridine (3.12 g, 15.44 mmol), diacetoxypalladium (346.6 mg, 1.54 mmol), 3-diphenylphosphanylpropyl-diphenyl-phosphane (656.5 mg, 1.54 mmol), triethylamine (6.89 mL, 49.41 mmol) and N,N-dimethyl formamide (42 mL) was treated with methanol (32.53 mL, 802.9 mmol). The vessel was charged to 90 psi with carbon monoxide (432.5 mg, 15.44 mmol) and then vented. This operation was repeated twice. The reaction was charged to 90 psi and heated at 60° C. for 21 hours. The reaction mixture was allowed to cool to 25° C. and was vented. The solvent was evaporated under reduced pressure before ethyl acetate (200 mL) and water (100 mL) were added. The layers were separated and the aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine (2×50 mL), dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography utilizing a gradient of 0-50% ethyl acetate in hexane to yield methyl 5-methoxy-6-methylpicolinate (2.47 g, 88%) as a white solid. 1H NMR (400 MHz, DMSO) δ 7.94 (d, J=8.5 Hz, 1H), 7.45 (d, J=8.6 Hz, 1H), 3.90 (s, 3H), 3.83 (s, 3H), 2.40 (s, 3H). ESI-MS m/z calc. 181.1, found 182.3 (M+1)+; Retention time: 0.97 minutes (3 min run).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
656.5 mg
Type
reactant
Reaction Step One
Quantity
6.89 mL
Type
reactant
Reaction Step One
Quantity
346.6 mg
Type
catalyst
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
32.53 mL
Type
reactant
Reaction Step Two
Quantity
432.5 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1N=C(C)[C:5]([O:9][CH3:10])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([N:42]([CH2:45][CH3:46])[CH2:43][CH3:44])C.[CH3:47][OH:48].[C]=[O:50]>C(O[Pd]OC(=O)C)(=O)C.CN(C)C=O>[CH3:10][O:9][C:5]1[CH:4]=[CH:3][C:45]([C:46]([O:48][CH3:47])=[O:50])=[N:42][C:43]=1[CH3:44] |^3:48|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C)OC
Name
Quantity
656.5 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6.89 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
346.6 mg
Type
catalyst
Smiles
C(C)(=O)O[Pd]OC(C)=O
Name
Quantity
42 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
32.53 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
432.5 mg
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was charged to 90 psi
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure before ethyl acetate (200 mL) and water (100 mL)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=NC1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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